molecular formula C10H9Br3N6 B8365165 2,4-Diamino-6-(2',4',6'-tribromoanilinomethyl)-1,3,5-triazine

2,4-Diamino-6-(2',4',6'-tribromoanilinomethyl)-1,3,5-triazine

Cat. No. B8365165
M. Wt: 452.93 g/mol
InChI Key: BCCWUZMBQDRYHG-UHFFFAOYSA-N
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Patent
US04352930

Procedure details

Freshly prepared biguanide (6.1 g, 0.06 mole) in methanol (700 ml) was placed in a flask equipped with a stirrer and a soda lime trap to exclude CO2. IV (25.0 g, 0.06 mole) was added all at once through a powder funnel. After the solution was stirred for 10 min at room temperature, a white precipitate began to form. After being stirred for 7.5 h, the mixture was allowed to stand overnight. The crystals were filtered and washed with fresh methanol. They were then slurried with water (250 ml), filtered again, and washed with methanol. A crude yield of 21.9 g (81%) was obtained. It was recrystallized by dissolving 21.8 g in 80 ml of hot DMF (125° C.) and then adding 9 ml of water dropwise. When the solution cooled, white crystals separated. A second crop of crystals was obtained from the filtrate. The total recovery was 15.5 g, a yield of 57% based on the theoretical yield of 27.2 g. An analytical sample with mp of 250°-51° C. was obtained by recrystallizing again from hot DMF and finally washing with cold methanol. Anal. calcd. for C10H9Br3N6 : C, 26.52; H, 2.00; Br, 52.93; N, 18.55. Found: C, 26.52; H, 2.02; Br, 52.71; N, 18.59.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
IV
Quantity
25 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH:4][C:5]([NH2:7])=[NH:6])=[NH:3].C(=O)=O.[Br:11][C:12]1[CH:17]=[C:16]([Br:18])[CH:15]=[C:14]([Br:19])[C:13]=1[NH:20][CH2:21][C:22](OCC)=O>CO>[NH2:6][C:5]1[N:4]=[C:2]([NH2:1])[N:3]=[C:22]([CH2:21][NH:20][C:13]2[C:14]([Br:19])=[CH:15][C:16]([Br:18])=[CH:17][C:12]=2[Br:11])[N:7]=1

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
NC(=N)NC(=N)N
Name
Quantity
700 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
IV
Quantity
25 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)Br)Br)NCC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the solution was stirred for 10 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer and a soda lime trap
CUSTOM
Type
CUSTOM
Details
to form
STIRRING
Type
STIRRING
Details
After being stirred for 7.5 h
Duration
7.5 h
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
WASH
Type
WASH
Details
washed with fresh methanol
FILTRATION
Type
FILTRATION
Details
filtered again
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
A crude yield of 21.9 g (81%) was obtained
CUSTOM
Type
CUSTOM
Details
It was recrystallized
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving 21.8 g in 80 ml of hot DMF (125° C.)
ADDITION
Type
ADDITION
Details
adding 9 ml of water dropwise
TEMPERATURE
Type
TEMPERATURE
Details
When the solution cooled
CUSTOM
Type
CUSTOM
Details
white crystals separated
CUSTOM
Type
CUSTOM
Details
A second crop of crystals was obtained from the filtrate
CUSTOM
Type
CUSTOM
Details
An analytical sample with mp of 250°-51° C. was obtained
CUSTOM
Type
CUSTOM
Details
by recrystallizing again from hot DMF
WASH
Type
WASH
Details
finally washing with cold methanol

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
NC1=NC(=NC(=N1)N)CNC1=C(C=C(C=C1Br)Br)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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